Cas no 2248290-06-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propan-2-ylsulfanyl)benzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propan-2-ylsulfanyl)benzoate 化学的及び物理的性質
名前と識別子
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- 2248290-06-2
- EN300-6516373
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propan-2-ylsulfanyl)benzoate
-
- インチ: 1S/C18H15NO4S/c1-11(2)24-13-9-7-12(8-10-13)18(22)23-19-16(20)14-5-3-4-6-15(14)17(19)21/h3-11H,1-2H3
- InChIKey: YSLHQLLGPVIOCJ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC=1)C(C)C
計算された属性
- 精确分子量: 341.07217913g/mol
- 同位素质量: 341.07217913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 489
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89Ų
- XLogP3: 4
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propan-2-ylsulfanyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6516373-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propan-2-ylsulfanyl)benzoate |
2248290-06-2 | 95.0% | 1.0g |
$0.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propan-2-ylsulfanyl)benzoate 関連文献
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propan-2-ylsulfanyl)benzoateに関する追加情報
Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propan-2-ylsulfanyl)benzoate (CAS: 2248290-06-2)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propan-2-ylsulfanyl)benzoate (CAS: 2248290-06-2) has recently garnered attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. Its unique structural features, including the isoindole-1,3-dione core and the propan-2-ylsulfanyl benzoate moiety, contribute to its reactivity and potential as a pharmacophore. Researchers have explored its utility in the development of enzyme inhibitors, particularly targeting proteases and kinases involved in inflammatory and oncogenic pathways.
In vitro studies have demonstrated that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propan-2-ylsulfanyl)benzoate exhibits moderate inhibitory activity against several cancer cell lines, including breast and lung carcinomas. Mechanistic investigations suggest that the compound may interfere with cellular signaling pathways, such as the PI3K/AKT and MAPK cascades, though further validation is required to confirm these findings.
From a synthetic chemistry perspective, recent advancements have optimized the yield and purity of this compound through novel catalytic methods. For instance, palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of its production, making it more accessible for large-scale pharmaceutical applications.
Despite these promising developments, challenges remain in fully elucidating the compound's pharmacokinetic and toxicological profiles. Preliminary toxicity studies indicate a need for structural modifications to reduce off-target effects, which are currently being investigated through structure-activity relationship (SAR) studies.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propan-2-ylsulfanyl)benzoate represents a versatile scaffold with significant potential in drug discovery. Ongoing research aims to refine its biological activity and optimize its therapeutic index, positioning it as a candidate for future preclinical studies.
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